吲哚菁绿-马来酰胺

描述

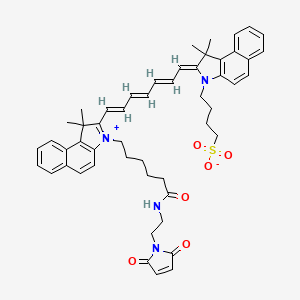

ICG Maleimide, also known as Indocyanine Green Maleimide, is a derivative of Indocyanine Green (ICG), a tricarbocyanine dye with near-infrared absorbing properties. ICG is widely used in medical diagnostics and imaging due to its ability to bind to plasma proteins and its minimal toxicity. ICG Maleimide is specifically designed to react with thiol groups, making it useful for labeling proteins and other biomolecules.

科学研究应用

ICG Maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, ICG Maleimide is used as a fluorescent probe for studying molecular interactions and dynamics. Its ability to absorb and emit near-infrared light makes it an excellent tool for fluorescence spectroscopy and imaging.

Biology

In biological research, ICG Maleimide is used for labeling proteins, peptides, and other biomolecules. This allows researchers to track the movement and interactions of these molecules within cells and tissues using fluorescence microscopy.

Medicine

In medicine, ICG Maleimide is used for imaging and diagnostic purposes. It is particularly useful in surgical procedures for visualizing blood vessels, lymph nodes, and tumors. The near-infrared fluorescence of ICG Maleimide provides high contrast images, aiding in the accurate identification of target tissues.

Industry

In the industrial sector, ICG Maleimide is used in the development of diagnostic assays and imaging agents. Its stability and fluorescence properties make it a valuable component in various diagnostic kits and imaging systems.

作用机制

Target of Action

ICG-mal, a derivative of Indocyanine Green (ICG), primarily targets cancer cells and pathogenic bacteria . It has been used in various surgical disciplines as a potential method to improve lymph node detection and enhance surgical field visualization . ICG can passively concentrate in sentinel lymph nodes (SLN) due to enhanced permeation and retention effects .

Mode of Action

ICG-mal interacts with its targets through a process known as clathrin-mediated endocytosis . This process allows the compound to be taken up by the cells, leading to changes in cellular function. The level of ICG cellular uptake is dependent on ICG concentration and incubation time .

Biochemical Pathways

Upon exposure to near-infrared (NIR) light, ICG-mal can produce reactive oxygen species (ROS), which can kill cancer cells and pathogenic bacteria . The absorbed light can also be converted into heat by ICG molecules to eliminate cancer cells . The primary mechanism of ICG uptake in sarcoma cells is via clathrin-mediated endocytosis .

Pharmacokinetics

The pharmacokinetics of ICG-mal involves its absorption, distribution, metabolism, and excretion (ADME). ICG-mal undergoes no significant extrahepatic or enterohepatic circulation . It is taken up from the plasma almost exclusively by the hepatic parenchymal cells and is secreted entirely into the bile . The use of ICG offered a clear benefit regarding anastomotic leak prevention, particularly after colorectal and esophageal surgery .

Result of Action

The molecular and cellular effects of ICG-mal’s action are significant. It leads to the production of ROS, which can kill cancer cells and pathogenic bacteria . Moreover, the absorbed light can also be converted into heat by ICG molecules to eliminate cancer cells . The primary mechanism of ICG uptake in sarcoma cells is via clathrin-mediated endocytosis .

Action Environment

The action, efficacy, and stability of ICG-mal can be influenced by environmental factors. For instance, the level of ICG cellular uptake was dependent on ICG concentration and incubation time . Furthermore, the use of ICG for tumor detection in sarcoma surgery may demonstrate higher utility in high-grade tumors compared to low-grade tumors, due to the observation of higher ICG uptake in more proliferative cell lines .

生化分析

Biochemical Properties

ICG-mal has an absorption maximum at 800 nm and a slight absorption in the visible range, which results in low auto-fluorescence and tissue absorbance . The maleimide groups in ICG-mal bind specifically to thiol groups from solvent-accessible cysteines on various substrates, including antibodies, proteins, peptides, and enzymes .

Cellular Effects

ICG-mal has been shown to have significant effects on various types of cells. For instance, it has been demonstrated that ICG-mal can enhance the photodynamic therapy efficiency of certain nanoparticles upon activation by a near-infrared (NIR) laser, simultaneously achieving selective photothermal therapy . In another study, ICG-mal was found to enhance tumor infiltration by CD3+ and CD8+ cells with increased expression of the vascular endothelial marker CD31 (PECAM-1) .

Molecular Mechanism

The mechanism of action of ICG-mal involves its interaction with various biomolecules. The maleimide groups in ICG-mal bind specifically to thiol groups from solvent-accessible cysteines on various substrates . This binding interaction can lead to changes in gene expression and can influence the activity of enzymes, potentially leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of ICG-mal can change over time in laboratory settings. For instance, in a study on photothermal therapy, ICG-mal nanoparticles showed strong NIR fluorescence and excellent photothermal properties under 808 nm laser irradiation . Over time, a continuous decrease of the fluorescent signal was observed for up to 60 minutes to baseline level .

Dosage Effects in Animal Models

The effects of ICG-mal can vary with different dosages in animal models. For instance, in a study on the use of ICG for fluorescence angiography, it was estimated that the potentially required dose of ICG-mal for fluorescence angiography in patients would be in the order of two-thirds lower compared to ICG .

准备方法

Synthetic Routes and Reaction Conditions

ICG Maleimide is synthesized by reacting Indocyanine Green with maleimide. The reaction typically involves the use of a solvent such as dimethyl sulfoxide (DMSO) and is carried out under mild conditions to preserve the integrity of the dye. The maleimide group is introduced to the ICG molecule through a nucleophilic substitution reaction, where the maleimide reacts with a leaving group on the ICG molecule.

Industrial Production Methods

Industrial production of ICG Maleimide involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the purification of the final product using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities and unreacted starting materials.

化学反应分析

Types of Reactions

ICG Maleimide primarily undergoes nucleophilic substitution reactions due to the presence of the maleimide group. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: The maleimide group reacts with thiol groups in proteins or other biomolecules. This reaction is typically carried out in aqueous buffer solutions at neutral pH.

Oxidation and Reduction: ICG Maleimide can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of various degradation products.

Major Products Formed

The primary product formed from the reaction of ICG Maleimide with thiol groups is a stable thioether bond, which covalently links the ICG Maleimide to the target molecule. This labeled molecule can then be used for various imaging and diagnostic applications.

相似化合物的比较

ICG Maleimide is unique in its ability to specifically label thiol-containing biomolecules with near-infrared fluorescence. Similar compounds include other maleimide derivatives and fluorescent dyes, such as:

Fluorescein Maleimide: A fluorescent dye that labels thiol groups but emits light in the visible spectrum.

Rhodamine Maleimide: Another fluorescent dye that labels thiol groups and emits light in the visible spectrum.

Cy5 Maleimide: A near-infrared fluorescent dye similar to ICG Maleimide but with different spectral properties.

ICG Maleimide stands out due to its near-infrared fluorescence, which provides deeper tissue penetration and minimal background interference compared to visible light-emitting dyes.

属性

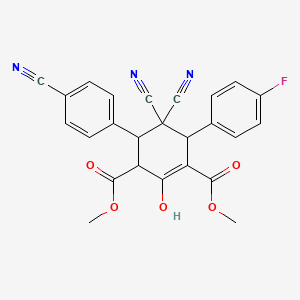

IUPAC Name |

4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H56N4O6S/c1-50(2)43(53(41-28-26-37-19-12-14-21-39(37)48(41)50)33-16-8-11-25-45(56)52-32-35-55-46(57)30-31-47(55)58)23-9-6-5-7-10-24-44-51(3,4)49-40-22-15-13-20-38(40)27-29-42(49)54(44)34-17-18-36-62(59,60)61/h5-7,9-10,12-15,19-24,26-31H,8,11,16-18,25,32-36H2,1-4H3,(H-,52,56,59,60,61) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXGSACLFNPENZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCN4C(=O)C=CC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCN4C(=O)C=CC4=O)/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H56N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

853.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-((2,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2449187.png)

![(1R,5S)-N-(2-ethoxyphenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2449195.png)

![2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449197.png)

![4-{[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2449200.png)

![1-[3-chloro-4-(trifluoromethyl)phenyl]-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2449201.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2449207.png)